1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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Overview
Description
1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a cyclopropane carboxylate moiety.
Preparation Methods
The synthesis of 1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate involves several steps. One common method includes the reaction of 3-phenoxybenzyl chloride with sodium cyanide to form the cyano derivative. This intermediate is then reacted with 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can interact with enzymes and proteins, affecting their function. The phenoxyphenyl group can also interact with cellular membranes and receptors, influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate can be compared with similar compounds such as:
Chrysanthemic acid: Similar in structure but lacks the cyano and phenoxyphenyl groups.
Fenvalerate: Contains a cyano group and a phenoxyphenyl group but differs in the cyclopropane carboxylate moiety.
Properties
Molecular Formula |
C24H24NO3- |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-[cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C24H25NO3/c1-16(2)13-21-23(3,4)24(21,22(26)27)20(15-25)17-9-8-12-19(14-17)28-18-10-6-5-7-11-18/h5-14,20-21H,1-4H3,(H,26,27)/p-1 |
InChI Key |
YURUQCDDRYKXHV-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC1C(C1(C(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)[O-])(C)C)C |
Origin of Product |
United States |
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